Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate
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Overview
Description
EINECS 298-481-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 298-481-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of EINECS 298-481-7 is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the compound is produced efficiently and sustainably.
Chemical Reactions Analysis
Types of Reactions: EINECS 298-481-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving EINECS 298-481-7 typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 298-481-7 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.
Scientific Research Applications
EINECS 298-481-7 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and interactions. In medicine, EINECS 298-481-7 is explored for its potential therapeutic effects and as a precursor for drug development. Additionally, the compound has industrial applications, including its use as a raw material in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of EINECS 298-481-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds: EINECS 298-481-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities and may have overlapping applications. Some of the similar compounds include:
- EINECS 203-770-8 (amyl nitrite)
- EINECS 234-985-5 (bismuth tetroxide)
- EINECS 239-934-0 (mercurous oxide)
Uniqueness: What sets EINECS 298-481-7 apart from these similar compounds is its unique combination of properties and applications. While other compounds may share certain characteristics, EINECS 298-481-7’s specific structure and reactivity make it particularly valuable for certain scientific and industrial applications.
Properties
CAS No. |
93805-01-7 |
---|---|
Molecular Formula |
C19H17N4NaO3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
sodium;2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C19H18N4O3.Na/c1-3-13-8-4-7-11-16(13)23-18(24)17(12(2)22-23)21-20-15-10-6-5-9-14(15)19(25)26;/h4-11,17H,3H2,1-2H3,(H,25,26);/q;+1/p-1 |
InChI Key |
SJACULLOQZUZJS-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-].[Na+] |
Origin of Product |
United States |
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